2,5-Dimethyl-4-methoxy-3(2H)-furanon

Übersicht

Beschreibung

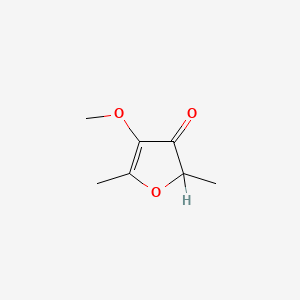

2,5-Dimethyl-4-methoxy-3(2H)-furanone is an organic compound with the molecular formula C7H10O3. It is known for its pleasant aroma and is commonly found in various fruits, particularly strawberries. This compound is also referred to as mesifuran and is a significant contributor to the flavor profile of strawberries .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-4-methoxy-3(2H)-furanone has a wide range of applications in scientific research:

Chemistry: It is used as a flavoring agent in food chemistry and as a standard in analytical chemistry for the calibration of instruments.

Biology: The compound is studied for its role in plant metabolism and its biosynthesis in fruit tissues.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.

Industry: It is utilized in the production of fragrances, flavorings, and other consumer products

Biochemische Analyse

Biochemical Properties

2,5-Dimethyl-4-methoxy-3(2H)-furanone plays a significant role in biochemical reactions, particularly in the biosynthesis of flavor compounds. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is synthesized by strawberry tissue cultures treated with Methylobacterium . The compound’s interactions with enzymes such as furanone synthase are crucial for its formation and stability. These interactions often involve the transfer of methyl groups and the formation of furanone rings, which are essential for its characteristic aroma.

Cellular Effects

2,5-Dimethyl-4-methoxy-3(2H)-furanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In strawberry tissue cultures, the compound has been shown to enhance the biosynthesis of flavor compounds . It may also affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic activity. These effects can result in the modulation of cellular functions, such as growth, differentiation, and response to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethyl-4-methoxy-3(2H)-furanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethyl-4-methoxy-3(2H)-furanone has a limited shelf life and may degrade over time, affecting its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular metabolism and function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 2,5-Dimethyl-4-methoxy-3(2H)-furanone vary with different dosages in animal models. At low doses, the compound may enhance flavor biosynthesis and metabolic activity without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation to the skin, eyes, and respiratory tract . Threshold effects observed in these studies indicate that there is a safe dosage range for the compound, beyond which it may cause harm to the organism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the methoxylation of the furan ring .

Industrial Production Methods: In an industrial setting, the production of 2,5-Dimethyl-4-methoxy-3(2H)-furanone often involves the use of biotechnological processes. For instance, the compound can be biosynthesized using strawberry tissue cultures treated with specific bacterial strains, such as Methylobacterium extorquens. This method leverages the natural metabolic pathways of the bacteria to produce the desired furanone .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-4-methoxy-3(2H)-furanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,5-dimethyl-4-hydroxy-3(2H)-furanone.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups.

Major Products Formed:

Oxidation: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted furanones depending on the reagents used.

Wirkmechanismus

The mechanism by which 2,5-Dimethyl-4-methoxy-3(2H)-furanone exerts its effects involves its interaction with specific molecular targets and pathways. In plants, the compound is synthesized through the oxidative activity of certain bacteria on precursor molecules like 1,2-propanediol. This process results in the formation of lactaldehyde, which is then converted into the furanone by plant cells .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF): Another key flavor compound in strawberries, differing by the presence of a hydroxyl group instead of a methoxy group.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Similar structure but with a hydroxyl group at a different position.

2,5-Dimethyl-3(2H)-furanone: Lacks the methoxy group, resulting in different chemical properties.

Uniqueness: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is unique due to its specific methoxy substitution, which imparts distinct aromatic and flavor characteristics. This makes it particularly valuable in the food and fragrance industries .

Biologische Aktivität

2,5-Dimethyl-4-methoxy-3(2H)-furanone, commonly known as mesifurane or furaneol, is a naturally occurring compound recognized for its aromatic properties and biological activities. This compound is widely used in the food and beverage industry as a flavoring agent due to its sweet, fruity aroma reminiscent of strawberries and other fruits. Recent studies have highlighted its potential physiological effects, including antioxidant properties, genetic toxicity, and its role in plant biochemistry.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethyl-4-methoxy-3(2H)-furanone is characterized by a furan ring with two methyl groups and a methoxy group attached. Its molecular formula is . The compound exhibits tautomerism, existing in both keto and enol forms, which impacts its reactivity and biological interactions.

1. Antioxidant Properties

Research has demonstrated that 2,5-Dimethyl-4-methoxy-3(2H)-furanone possesses significant antioxidant activity. It functions as both a pro-oxidant and an anti-oxidant depending on the concentration and environmental conditions. In vitro studies indicate that it can scavenge free radicals such as superoxide anions and hydroxyl radicals, contributing to cellular protection against oxidative stress .

2. Genotoxicity

A study investigating the genotoxic effects of 2,5-Dimethyl-4-methoxy-3(2H)-furanone found that it induced micronucleus formation in reticulocytes in a dose-dependent manner after oral administration. This suggests potential genetic damage associated with high concentrations of the compound . Further research is needed to elucidate the mechanisms behind this genotoxicity and its implications for human health.

3. Flavor Development in Plants

The compound plays a critical role in the flavor development of various fruits, particularly strawberries. It is synthesized from 2,5-dimethyl-4-hydroxy-3(2H)-furanone through methylation processes involving specific O-methyltransferase enzymes . Understanding this biosynthetic pathway is essential for agricultural biotechnology aimed at enhancing fruit flavors.

Case Study 1: Flavor Profiling in Pineapples

A study conducted by Lasekan et al. (2018) utilized 2,5-Dimethyl-4-methoxy-3(2H)-furanone to classify different pineapple varieties based on their volatile profiles. The findings indicated that this compound is a key marker for distinguishing between varieties due to its unique sensory characteristics .

Case Study 2: Enzymatic Activity in Strawberries

Yamada et al. (2018) characterized a glucosyltransferase enzyme in strawberries that specifically interacts with 2,5-Dimethyl-4-methoxy-3(2H)-furanone. This research provided insights into the enzymatic pathways involved in fruit maturation and flavor enhancement, further emphasizing the importance of this compound in food science .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Lasekan et al., 2018 | Pineapple Varieties | Utilized DMMF for flavor profiling; identified as a key volatile marker. |

| Yamada et al., 2018 | Strawberry Enzymes | Characterized glucosyltransferase that interacts with DMMF; crucial for flavor development. |

| Kulkarni et al., 2013 | Mango Aroma Compounds | Explored oxidoreductase enzymes catalyzing reactions involving DMMF; implications for aroma synthesis. |

| Schwab, 2013 | Flavor Science Review | Overview of DMMF's biosynthesis and biological activities; highlights applications in food chemistry. |

Eigenschaften

IUPAC Name |

4-methoxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMKGHMLPVDSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863316 | |

| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, carmellic, burnt sugar, aroma | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Mesifurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091-1.097 | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4077-47-8 | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4077-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3241BIM975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesifurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,5-Dimethyl-4-methoxy-3(2H)-furanone and why is it important?

A1: 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as mesifurane, is a naturally occurring aroma compound found in various fruits and berries, including strawberries, mangoes, and pineapples. It is known for its potent, sweet, caramel-like aroma, contributing significantly to the overall flavor profile of these fruits. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What is the relationship between 2,5-Dimethyl-4-methoxy-3(2H)-furanone and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF)?

A2: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is the methylated derivative of HDMF, also known as furaneol. In strawberries, HDMF is converted to mesifurane by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT) during fruit ripening. [, ]

Q3: What are the key structural features of 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A3: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is a cyclic compound containing a furanone ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It has two methyl groups at positions 2 and 5, a methoxy group at position 4, and a keto-enol tautomerism at positions 3 and 2. [, ]

Q4: How does the presence of a keto-enol tautomerism in 2,5-Dimethyl-4-methoxy-3(2H)-furanone impact its properties?

A4: The keto-enol tautomerism contributes to the compound's racemization, meaning it can exist as a mixture of two enantiomers (mirror-image molecules). This can influence its odor activity, with different enantiomers potentially exhibiting varying odor thresholds and characteristics. []

Q5: What analytical techniques are commonly used to identify and quantify 2,5-Dimethyl-4-methoxy-3(2H)-furanone in fruits?

A5: Several techniques are used, with the most common being Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Olfactometry (GC-O). These methods are crucial for characterizing the aroma profiles of various fruits and studying the factors influencing flavor compound production. [, , , , , , , , , , , , ]

Q6: Are there differences in the aroma profiles of fruits grown under different conditions?

A6: Yes, environmental factors like rain-shelter cultivation can significantly influence the volatile compound accumulation in fruits. For instance, studies on 'Shuijing' grapes demonstrated that rain-shelter cultivation led to a decrease in mesifurane concentration during the late maturation phase. []

Q7: How does the concentration of 2,5-Dimethyl-4-methoxy-3(2H)-furanone vary within a single fruit?

A7: Studies on pineapples revealed that the concentration of volatile compounds, including mesifurane, can vary significantly along the fruit's central axis. The bottom section generally exhibited a higher concentration compared to the top section, likely due to differences in ripening stages and sugar content. []

Q8: How does storage affect the levels of 2,5-Dimethyl-4-methoxy-3(2H)-furanone and other aroma compounds in fruit products?

A8: Storage conditions significantly impact the aroma profile of fruit products. Research on strawberry juice showed a decline in the "fresh flavor" attribute and an increase in "off-flavor" during storage, particularly at higher temperatures. This was linked to changes in the concentration of certain volatiles, including 2,5-Dimethyl-4-methoxy-3(2H)-furanone, which was positively correlated with "fresh flavor" and negatively correlated with "off-flavor". []

Q9: Is it possible to distinguish between naturally occurring and synthetic 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A9: Yes, analyzing the stable isotope ratios of carbon (δ13C) and hydrogen (δ2H) using techniques like HRGC-C/P-IRMS allows differentiation between 2,5-Dimethyl-4-methoxy-3(2H)-furanone from natural sources (like pineapples) and those produced synthetically or through biotechnology. Natural compounds typically display a wider range of isotopic values due to variations in their biosynthetic pathways and environmental factors. []

Q10: What are the potential applications of 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A10: Due to its potent and pleasant aroma, 2,5-Dimethyl-4-methoxy-3(2H)-furanone is widely used as a flavoring agent in the food and beverage industry. It is also utilized in cosmetics and perfumes to impart fruity and caramel-like notes. []

Q11: Can genetic modification be used to alter the flavor profile of fruits, particularly in relation to 2,5-Dimethyl-4-methoxy-3(2H)-furanone?

A11: Research suggests that manipulating the expression of genes involved in the biosynthesis of flavor compounds can alter a fruit's aroma profile. For example, modifying the expression of FaOMT in strawberries resulted in changes in the levels of both HDMF and 2,5-Dimethyl-4-methoxy-3(2H)-furanone, demonstrating the potential for genetic engineering to enhance flavor characteristics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.